3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol
Description
Properties
IUPAC Name |
3-(4-nitrophenyl)imidazo[1,5-a]pyrazin-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O3/c17-12-10-7-13-5-6-15(10)11(14-12)8-1-3-9(4-2-8)16(18)19/h1-7,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSCFMBUSZQNFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C3N2C=CN=C3)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol typically involves multi-step reactions. One common method includes the cyclocondensation of appropriate precursors under specific conditions. For example, the reaction of 4-nitrobenzaldehyde with 2-aminopyrazine in the presence of a suitable catalyst can lead to the formation of the desired compound. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often using advanced techniques such as continuous flow synthesis and high-throughput screening.
Chemical Reactions Analysis
3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl moiety, where nucleophiles replace the nitro group. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the imidazo[1,5-a]pyrazine scaffold, including 3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol, exhibit significant anticancer activities. For instance, derivatives of imidazo[1,2-a]pyrazines have been shown to inhibit various protein kinases that play crucial roles in cancer progression. Specifically, studies have highlighted their effectiveness against non-small cell lung cancer (NSCLC) cell lines by inducing cytostatic effects and modulating gene expressions related to tumor suppression .
Kinase Inhibition
The compound's structure allows it to interact with specific kinases associated with cancer and neurodegenerative diseases. For example, imidazo[1,2-a]pyridines have demonstrated inhibitory effects on CLK1 and DYRK1A kinases, which are implicated in Alzheimer's disease and other neurodegenerative conditions . The selectivity of these compounds towards certain kinases may lead to the development of targeted therapies with fewer side effects.
Antitubercular Activity
Recent studies have also explored the potential of imidazo[4,5-b]pyridine derivatives as antitubercular agents. The synthesis of these derivatives has resulted in compounds that exhibit promising activity against Mycobacterium tuberculosis, suggesting that modifications in the imidazo scaffold can enhance their therapeutic efficacy against this pathogen .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research has shown that:
- Substituents : The presence of electron-withdrawing groups like nitro can significantly influence the biological activity by enhancing interactions with target proteins.
- Ring Modifications : Alterations in the imidazo ring structure can lead to variations in kinase selectivity and potency against cancer cells .
Non-Small Cell Lung Cancer
A study focusing on a derivative containing the imidazo[1,2-a]pyrazine core demonstrated significant cytostatic activity against NSCLC cell lines. The compound induced a dose-dependent response and showed potential for reactivating mutant p53 pathways, highlighting its therapeutic promise .
Antitubercular Agents
Another investigation into imidazo derivatives revealed their effectiveness against Mycobacterium tuberculosis. The synthesized compounds were characterized and screened for antitubercular activity, leading to the identification of several promising candidates for further development .
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group plays a crucial role in its reactivity, influencing its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol can be compared with other imidazo[1,5-a]pyrazine derivatives, such as:
3-(4-Aminophenyl)imidazo[1,5-a]pyrazin-1-ol: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.
3-(4-Methylphenyl)imidazo[1,5-a]pyrazin-1-ol:
3-(4-Chlorophenyl)imidazo[1,5-a]pyrazin-1-ol: The chloro group introduces different electronic effects, influencing its reactivity and applications. The uniqueness of this compound lies in its nitrophenyl group, which imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Biological Activity
3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features an imidazo[1,5-a]pyrazine core with a nitrophenyl substituent. The synthesis of such compounds has been achieved through various methods, including iodine-catalyzed reactions that facilitate the formation of the imidazo ring system from appropriate precursors .
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of imidazo[1,5-a]pyrazine derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines:
The structure-activity relationship (SAR) indicates that the presence of electron-donating groups on the imidazo core enhances anticancer activity. The compound's effectiveness against HepG2 and MCF-7 cell lines suggests it may act through mechanisms involving apoptosis and cell cycle arrest.
Enzyme Inhibition
This compound has also been investigated for its enzyme inhibitory properties. It has been reported to inhibit several kinases involved in cancer progression:
- IGF-IR (Insulin-like Growth Factor I Receptor) : Critical for cancer cell proliferation.
- Aurora Kinase : Involved in mitosis and is a target for cancer therapy.
Inhibitory effects have been quantified in various studies, emphasizing the compound's potential as a therapeutic agent in oncology.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of imidazo[1,5-a]pyrazine derivatives have shown promising results against several pathogens. For example, derivatives have exhibited activity against both bacterial and fungal strains. The exact mechanism remains to be elucidated but may involve disruption of microbial cell membranes or interference with metabolic pathways.
Case Studies
Several case studies highlight the potential applications of this compound:
- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth compared to controls, supporting its role as a potential anticancer agent.
- Combination Therapy : Studies indicate enhanced efficacy when combined with established chemotherapeutics like Doxorubicin, suggesting a synergistic effect that warrants further investigation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization reactions of substituted pyrazine precursors or Suzuki-Miyaura cross-coupling to introduce the 4-nitrophenyl group. Reaction temperature and solvent polarity significantly impact yield; for example, refluxing in DMF with Pd catalysts improves coupling efficiency . Purity optimization requires post-synthetic purification via column chromatography (silica gel, eluent: CHCl/MeOH 9:1) .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodology : Use H/C NMR to confirm aromatic protons (δ 7.5–8.5 ppm) and nitrophenyl resonance. High-resolution LC-MS/MS (positive ion mode) verifies the molecular ion peak at m/z 241.07 [M+H]. Single-crystal X-ray diffraction resolves the imidazo[1,5-a]pyrazine core geometry and nitro group orientation .
Q. How is the compound’s stability assessed under forced degradation conditions?
- Methodology : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and identify products using LC-MS/MS and H NMR. Major degradation pathways include nitro group reduction and imidazole ring hydrolysis .
Advanced Research Questions
Q. How can computational models predict the compound’s interaction with kinase targets like IRAK4 or PDE9?
- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of IRAK4 (PDB: 6T7K) or PDE9 (PDB: 5DPM). Key parameters include binding affinity (ΔG ≤ −8.0 kcal/mol) and hydrogen bonding with catalytic residues (e.g., Lys160 in IRAK4). MD simulations (AMBER) assess stability over 100 ns trajectories .
Q. What strategies resolve contradictions in bioactivity data across cell-based assays?
- Methodology : Standardize assay conditions (e.g., ATP concentration for kinase inhibition) and validate compound purity (>95% by HPLC). Cross-test in isogenic cell lines (e.g., BT-20 vs. MCF-7) to isolate target-specific effects. Conflicting IC values may arise from off-target interactions with structurally related kinases (e.g., LCK or PDGFR) .
Q. How do structural modifications enhance selectivity against off-target enzymes?
- Methodology : Replace the 4-nitrophenyl group with electron-deficient heterocycles (e.g., pyridyl or thiazole) to reduce π-π stacking with hydrophobic pockets. Introduce methyl groups at the imidazo[1,5-a]pyrazine C8 position to sterically hinder non-selective binding. SAR studies show a 10-fold selectivity increase for IRAK4 over JAK2 .
Q. What experimental designs mitigate spectral interference in complex biological matrices?
- Methodology : Use stable isotope-labeled internal standards (e.g., C-analog) for LC-MS/MS quantification in plasma. Solid-phase extraction (HLB cartridges) reduces matrix effects. Limit of quantification (LOQ) ≤ 1 ng/mL is achievable with optimized MRM transitions (e.g., m/z 241 → 152) .
Key Research Challenges
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
